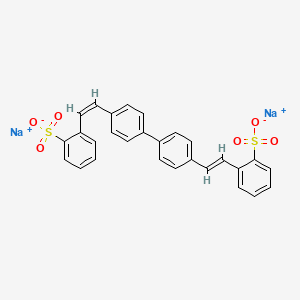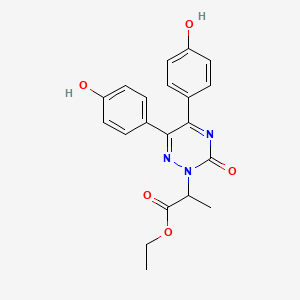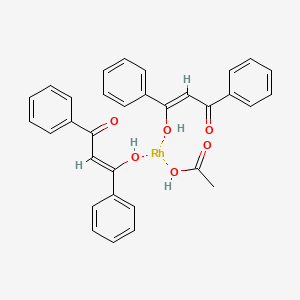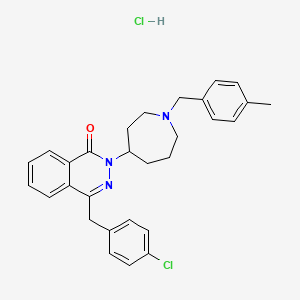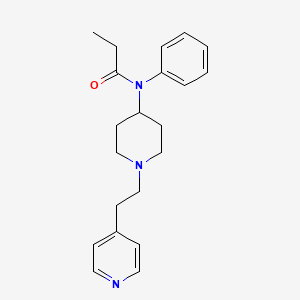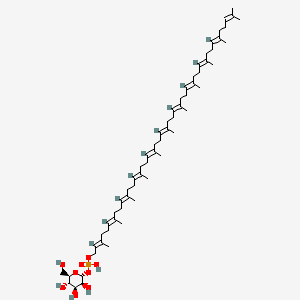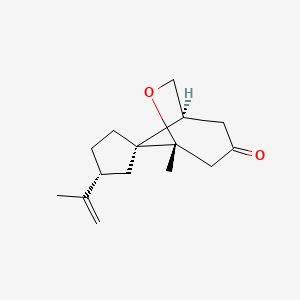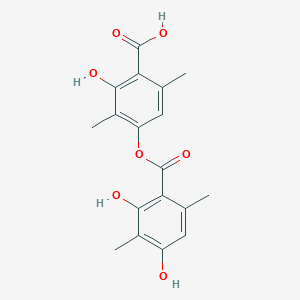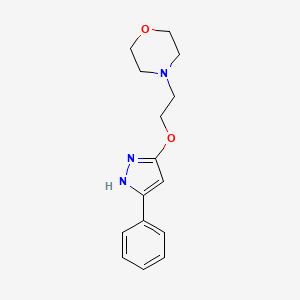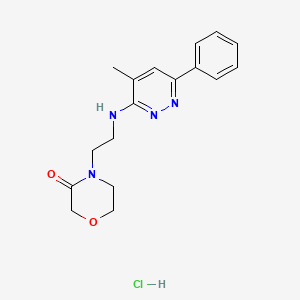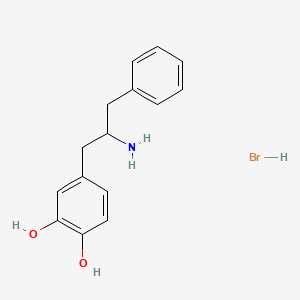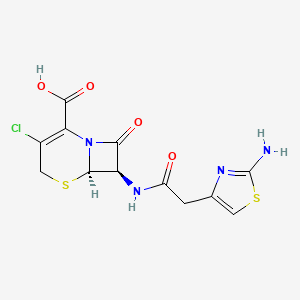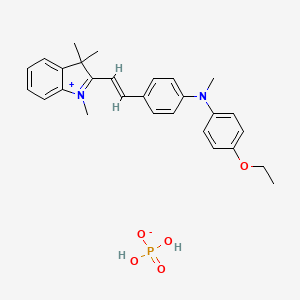
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(3-chloropropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ST 938, also known as Dencatistat, is a novel and potent inhibitor of CTP synthase 1 (CTPS1). This compound has shown significant promise in the treatment of various hematological malignancies, particularly lymphomas and leukemias. By selectively inhibiting CTPS1, ST 938 disrupts the de novo nucleotide synthesis pathway, which is crucial for the proliferation of cancer cells .
準備方法
The synthesis of ST 938 involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the construction of the core heterocyclic structure through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure to enhance the compound’s potency and selectivity.
Industrial production methods for ST 938 are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities .
化学反応の分析
ST 938 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ST 938 may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
ST 938 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of CTPS1 in nucleotide synthesis and cell proliferation.
Biology: It helps in understanding the metabolic pathways involved in cancer cell growth and survival.
Medicine: ST 938 is being investigated as a potential therapeutic agent for the treatment of lymphomas and leukemias. .
Industry: The compound’s unique properties make it a valuable candidate for the development of new cancer therapies and diagnostic tools
作用機序
ST 938 exerts its effects by selectively inhibiting CTP synthase 1 (CTPS1), an enzyme that catalyzes the conversion of UTP to CTP, a crucial step in the de novo nucleotide synthesis pathway. This inhibition leads to a depletion of CTP levels, which in turn disrupts DNA and RNA synthesis, ultimately resulting in the death of cancer cells .
The molecular targets of ST 938 include CTPS1, and its inhibition affects several cellular pathways involved in cell proliferation and survival. The compound has shown a high degree of selectivity for CTPS1 over CTPS2, which minimizes off-target effects and reduces toxicity .
類似化合物との比較
ST 938 is unique in its high selectivity for CTPS1, which sets it apart from other nucleotide synthesis inhibitors. Similar compounds include:
Leflunomide: An inhibitor of dihydroorotate dehydrogenase, another enzyme involved in nucleotide synthesis.
Avicin: A natural product that inhibits various enzymes in the nucleotide synthesis pathway.
CPEC: An inhibitor of orotidine 5’-phosphate decarboxylase, another enzyme in the pyrimidine synthesis pathway
Compared to these compounds, ST 938 offers a more targeted approach with fewer side effects, making it a promising candidate for cancer therapy .
特性
CAS番号 |
84424-00-0 |
|---|---|
分子式 |
C20H20ClN3O3 |
分子量 |
385.8 g/mol |
IUPAC名 |
2-(3-chloropropyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-one |
InChI |
InChI=1S/C20H20ClN3O3/c1-26-16-8-4-14(5-9-16)18-19(15-6-10-17(27-2)11-7-15)23-24(13-3-12-21)20(25)22-18/h4-11H,3,12-13H2,1-2H3 |
InChIキー |
XVGWBUOHKXCVTA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)OC)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


